4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of both chloro and bromo substituents on a dimethylphenyl backbone, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 4-bromo-2,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3,5-dimethylphenol is reacted with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in an aprotic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The chloro and methyl groups on the phenyl rings can direct electrophiles to specific positions on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a sulfone.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic and hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzenesulfonamide
- 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzenesulfonic acid
- 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzenesulfonyl chloride
Uniqueness
Compared to these similar compounds, 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to its specific combination of chloro and bromo substituents, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in synthetic chemistry and research applications where precise control over reactivity and selectivity is required.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVYJOFGSYIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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